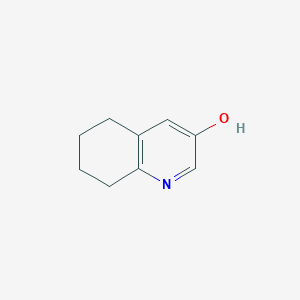

3-氟-4-(4-甲酰苯氧基)苯甲酰胺

描述

The compound "3-Fluoro-4-(4-formylphenoxy)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted benzamides and related compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the structural investigation of different fluoro-substituted benzamides reveals the importance of hydrogen bonding and other weak interactions in determining the crystal packing and polymorphism of these compounds .

Synthesis Analysis

The synthesis of fluoro-substituted benzamides and related compounds typically involves nucleophilic aromatic substitution reactions, where a fluorine atom is introduced into the aromatic ring. For example, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, the synthesis of 4-[18F]Fluorophenol, a building block for more complex radiopharmaceuticals, is achieved through a nucleophilic labeling method starting from [18F]fluoride . These methods could potentially be adapted for the synthesis of "3-Fluoro-4-(4-formylphenoxy)benzamide."

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzamides is characterized by the presence of fluorine atoms on the aromatic rings, which can significantly influence the molecular conformation and packing in the solid state. For example, the occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide is attributed to disorder in the crystal structure, with variations in hydrogen bonding and weak interactions resulting in different polymorphs . This suggests that "3-Fluoro-4-(4-formylphenoxy)benzamide" may also exhibit polymorphism due to similar interactions.

Chemical Reactions Analysis

Fluoro-substituted benzamides can participate in various chemical reactions, particularly those involving the amide functional group. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. For instance, the synthesis of new diphenylfluorene-based aromatic polyamides involves the polycondensation of a bis(ether-carboxylic acid) with various aromatic diamines . The fluorine atoms in the structure could affect the reactivity of the amide bond in "3-Fluoro-4-(4-formylphenoxy)benzamide" during similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzamides are largely determined by the presence of fluorine atoms and the overall molecular structure. These compounds often exhibit high thermal stability, low moisture absorption, and good solubility in organic solvents . The introduction of fluorine can also affect the melting point and other physicochemical properties . Therefore, "3-Fluoro-4-(4-formylphenoxy)benzamide" is likely to have similar properties, making it potentially useful in applications requiring materials with high thermal stability and specific solubility characteristics.

科学研究应用

多态性和晶体结构

- 无序诱导多态性:3-氟衍生物,如3-氟-N-(3-氟苯基)苯甲酰胺由于晶体结构中的无序性而表现出多态性。这一现象对于理解和操纵这些化合物的物理性质以用于各种应用至关重要 (Chopra & Row, 2008).

诊断和影像应用

- 氟化组蛋白脱乙酰酶抑制剂:氟化衍生物正在作为正电子发射断层扫描 (PET) 显像剂进行研究,特别是用于痴呆症的诊断。这些化合物在生物系统中的分析和代谢对于开发有效的诊断工具至关重要 (Chen et al., 2018).

抗菌活性

- 抗真菌和抗菌特性:3-氟衍生物等氟化化合物已显示出对真菌和某些细菌菌株的显着活性。了解它们的构效关系可以导致开发新的抗菌剂 (Carmellino et al., 1994).

结构研究

- 分子构象分析:对类似于3-氟-4-(4-甲酰苯氧基)苯甲酰胺的分子(如其衍生物)的研究提供了对受氢键和弱相互作用影响的分子构象的见解。此信息对于设计具有所需性质的分子至关重要 (Dey et al., 2021).

振动光谱

- 光谱分析:氟代苯甲酰胺的傅里叶变换红外 (FT-IR) 和拉曼光谱研究有助于我们了解它们的分子振动和相互作用,这对于材料科学和分子工程中的应用至关重要 (Ushakumari et al., 2008).

转化研究

- 生物系统中的厌氧转化:使用氟化类似物研究苯酚向苯甲酸的厌氧转化有助于了解这些化合物在生物系统中的行为,这可以为它们在生物技术应用中的使用提供信息 (Genthner et al., 1989).

光学应用

- 光波导材料:源自类似于3-氟-4-(4-甲酰苯氧基)苯甲酰胺的化合物的氟化酞嗪酮单体已被研究其在光波导中的潜力,突出了它们在光子学和电信领域的重要性 (Xiao et al., 2003).

胃动力药

- 胃动力活性:苯甲酰胺,包括氟化衍生物,已对其胃动力活性进行了评估,显示出作为治疗胃肠道疾病的治疗剂的潜力 (Kato et al., 1991).

属性

IUPAC Name |

3-fluoro-4-(4-formylphenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-12-7-10(14(16)18)3-6-13(12)19-11-4-1-9(8-17)2-5-11/h1-8H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRZKJKUWXRXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722536 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-formylphenoxy)benzamide | |

CAS RN |

676494-56-7 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676494-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)